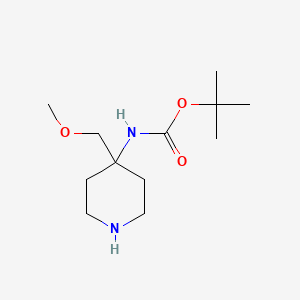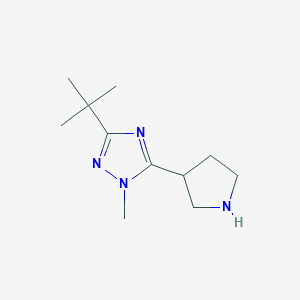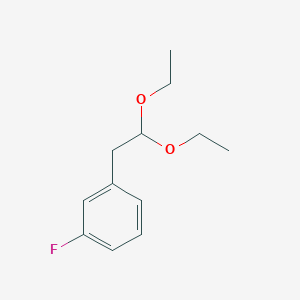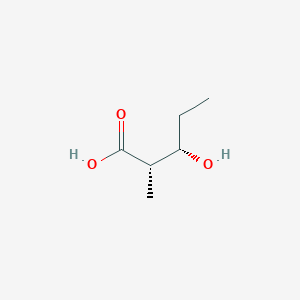
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions typically involve:
Reagents: Thiophene, trifluoroacetone, base (e.g., sodium hydride)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF)
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the thiophene ring.
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H7F3OS |
|---|---|
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6,11H,4H2 |
InChI-Schlüssel |
JEYVZLNQADAWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


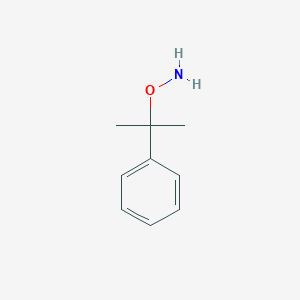
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
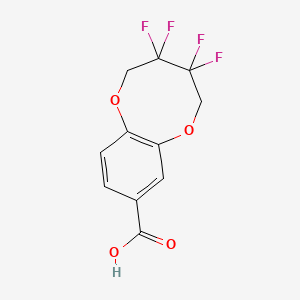

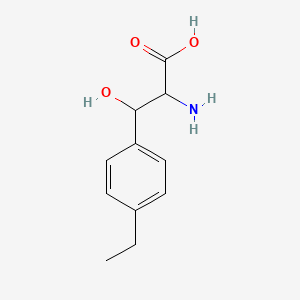
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
![(E)-4-(4-Biphenylyl)-3-buten-2-on [German]](/img/structure/B13526680.png)
